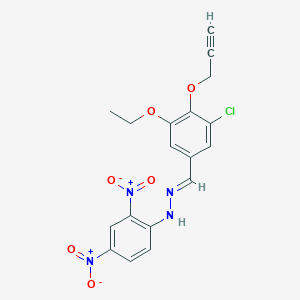![molecular formula C22H19N3O3S B298227 [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid](/img/structure/B298227.png)
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound's unique chemical structure makes it an attractive target for drug development, and several studies have investigated its synthesis, mechanism of action, and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is still under investigation. However, studies have suggested that the compound exerts its biological activity by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is its broad range of biological activities, which make it a versatile compound for scientific research. Additionally, its unique chemical structure makes it an attractive target for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid. One area of interest is investigating its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets. Finally, there is a need for more research on the compound's pharmacokinetics and toxicity to determine its potential as a drug candidate.
Métodos De Síntesis
The synthesis of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid has been reported in several studies. One of the most commonly used methods involves the reaction of 3-methyl-2-benzylidene-4-oxo-1,3-thiazolidine with 1H-indole-3-acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Other methods, such as microwave-assisted synthesis and solvent-free synthesis, have also been reported.
Aplicaciones Científicas De Investigación
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Propiedades
Fórmula molecular |
C22H19N3O3S |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
2-[3-[(Z)-[3-methyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C22H19N3O3S/c1-14-7-9-16(10-8-14)23-22-24(2)21(28)19(29-22)11-15-12-25(13-20(26)27)18-6-4-3-5-17(15)18/h3-12H,13H2,1-2H3,(H,26,27)/b19-11-,23-22? |
Clave InChI |
DZTHQZYGVNIXNP-KHUUNVOJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/S2)C |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C |
SMILES canónico |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298144.png)
![N-(2,4-dimethylphenyl)-4-methyl-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298145.png)
![N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B298146.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)